1,1-Dimethyl-3-phenylpropyl isobutyrate is an organic compound with the molecular formula and a molecular weight of approximately 234.34 g/mol. It is classified as an ester, specifically derived from the reaction of 1,1-dimethyl-3-phenylpropanol and isobutyric acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and the fragrance industry due to its pleasant aroma and stability .
The synthesis of 1,1-Dimethyl-3-phenylpropyl isobutyrate typically involves esterification reactions. A common method includes the following steps:
The molecular structure of 1,1-Dimethyl-3-phenylpropyl isobutyrate can be described as follows:
CC(C)C(=O)OC(C)(C)CCC1=CC=CC=C1
, which illustrates its structural connectivity .1,1-Dimethyl-3-phenylpropyl isobutyrate participates in various chemical reactions:
These reactions are influenced by specific conditions such as temperature, solvent choice, and concentration of reactants .
The mechanism of action for 1,1-Dimethyl-3-phenylpropyl isobutyrate varies based on its application:
The physical and chemical properties of 1,1-Dimethyl-3-phenylpropyl isobutyrate include:
These properties make it suitable for various applications in both industrial and laboratory settings .
The applications of 1,1-Dimethyl-3-phenylpropyl isobutyrate are diverse:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: